molecular formula C16H12IN3O2 B278701 N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Numéro de catalogue B278701
Poids moléculaire: 405.19 g/mol
Clé InChI: RLWBKQMFGOKIRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as IQ-1S, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. IQ-1S is a selective inhibitor of the Wnt/β-catenin signaling pathway, which is known to play a crucial role in the development and progression of various types of cancer.

Mécanisme D'action

The Wnt/β-catenin signaling pathway is a complex pathway that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway is known to be involved in the development and progression of various types of cancer. N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide selectively inhibits the activity of the β-catenin/TCF transcription complex, which is a key regulator of the Wnt/β-catenin signaling pathway. By inhibiting this complex, N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide prevents the activation of downstream target genes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to have a selective inhibitory effect on the Wnt/β-catenin signaling pathway, leading to a reduction in cancer cell proliferation and tumor growth. In addition, N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several advantages for use in scientific research applications. It is a highly selective inhibitor of the Wnt/β-catenin signaling pathway, which makes it suitable for studying the role of this pathway in cancer development and progression. N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been optimized for high yields and purity, which makes it suitable for use in experiments that require large quantities of the compound.
One limitation of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Another limitation is that N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a small molecule, which may limit its ability to penetrate cell membranes and reach its target in vivo.

Orientations Futures

There are several future directions for the study of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its potential applications in cancer research. One direction is to further investigate the mechanism of action of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its effects on the Wnt/β-catenin signaling pathway. Another direction is to test the efficacy of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in clinical trials, and to investigate its potential applications in the treatment of other diseases, such as inflammatory conditions.

Méthodes De Synthèse

The synthesis of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves a multi-step process that includes the reaction of 4-iodoaniline with 2-chloroacetamide to form N-(4-iodophenyl)-2-chloroacetamide. This intermediate compound is then reacted with 2-aminobenzoyl chloride to form the final product, N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. The synthesis of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research applications.

Applications De Recherche Scientifique

N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential applications in cancer research. The Wnt/β-catenin signaling pathway is known to be dysregulated in various types of cancer, and N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to selectively inhibit this pathway, leading to a reduction in cancer cell proliferation and tumor growth. N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been tested in various cancer cell lines and animal models, and has shown promising results in inhibiting the growth of cancer cells.

Propriétés

Nom du produit

N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Formule moléculaire

C16H12IN3O2

Poids moléculaire

405.19 g/mol

Nom IUPAC

N-(4-iodophenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H12IN3O2/c17-11-5-7-12(8-6-11)19-15(21)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)

Clé InChI

RLWBKQMFGOKIRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)I

SMILES canonique

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)I

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.